1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione

Description

Molecular Architecture and IUPAC Nomenclature

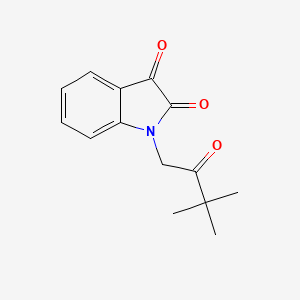

The molecular architecture of 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione exhibits a sophisticated structural framework that combines the rigid indole-2,3-dione core with a flexible aliphatic substituent. The compound possesses the molecular formula C₁₄H₁₅NO₃ with a molecular weight of 245.28 grams per mole. The International Union of Pure and Applied Chemistry nomenclature precisely describes this molecule as 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione, reflecting its systematic structural features and substitution pattern.

The molecular structure can be understood through its International Chemical Identifier representation: InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-10-7-5-4-6-9(10)12(17)13(15)18/h4-7H,8H2,1-3H3. This identifier reveals the connectivity patterns and atomic arrangements within the molecule. The compound's structure features an indole-2,3-dione backbone, where the nitrogen atom at position 1 is substituted with a 3,3-dimethyl-2-oxobutyl group. This substitution creates a distinctive molecular geometry that influences both the compound's physical properties and its potential biological interactions.

The tert-butyl ketone substituent (3,3-dimethyl-2-oxobutyl) introduces significant steric bulk adjacent to the nitrogen atom, which profoundly affects the molecule's conformational preferences and reactivity patterns. The presence of the ketone functionality within the substituent chain creates additional sites for potential hydrogen bonding and molecular recognition events. The aromatic indole system maintains its planar geometry while accommodating the bulky aliphatic substituent through rotational flexibility around the nitrogen-carbon bond connecting the two molecular fragments.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of isatin derivatives have provided valuable insights into the structural characteristics of compounds bearing sterically hindered substituents at the nitrogen atom. Research has demonstrated that molecules containing bulky substituents at the nitrogen position of indoline heterocycles exhibit maximum deviations of oxygen atoms from the indoline plane. This structural distortion reflects the accommodation of steric strain imposed by the substituent groups and represents a crucial factor in understanding the three-dimensional architecture of 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione.

X-ray crystallographic studies of diversely substituted isatin derivatives reveal that indoline heterocycles maintain their fundamental planarity across various substitution patterns. However, the nature and size of substituents significantly influence the precise molecular geometry and crystal packing arrangements. The substituent characteristics at the nitrogen atom do not substantially affect the bond lengths within the indoline moiety, suggesting that the electronic structure of the core remains relatively unchanged despite steric modifications. The endocyclic bond angle at nitrogen shows minimal dependence on substituent nature and remains approximately equal to that observed in unsubstituted isatin.

Crystal structure analysis of related compounds demonstrates that intermolecular interactions play crucial roles in determining solid-state arrangements. Unlike unsubstituted isatin, which forms classical hydrogen bonds through nitrogen-hydrogen to oxygen interactions, substituted derivatives typically lack such classical hydrogen bonding opportunities. Instead, these compounds rely on carbon-hydrogen to oxygen interactions and pi-pi stacking forces for crystal stabilization. These findings suggest that 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione likely adopts similar packing motifs and intermolecular interaction patterns in its crystalline state.

Table 1: Structural Parameters of 1-(3,3-Dimethyl-2-oxobutyl)-1H-indole-2,3-dione

Comparative Analysis with Parent Isatin Scaffold

The parent compound isatin (1H-indole-2,3-dione) serves as the fundamental structural template for understanding the modifications introduced in 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione. Isatin itself possesses the molecular formula C₈H₅NO₂ with a molecular weight of 147.1308 grams per mole, representing a significantly smaller and less complex structure compared to its substituted derivative. The parent isatin molecule functions as an indoledione characterized as the 2,3-diketo derivative of indole, establishing the core structural framework that defines this important class of heterocyclic compounds.

Historical crystallographic investigations of isatin structure revealed fundamental insights into the tautomeric preferences and molecular organization of this compound class. Early studies demonstrated that isatin adopts the lactam structure rather than the lactim form, as evidenced by characteristic bond lengths and molecular arrangements. The carbon-oxygen bonds in the diketo system differ by approximately twenty percent from their hypothetical carbon-hydroxyl counterparts, while carbon-nitrogen versus carbon-nitrogen double bonds show differences of at least five percent. These structural determinations established the foundation for understanding substituted derivatives and their conformational behaviors.

The introduction of the 3,3-dimethyl-2-oxobutyl substituent at the nitrogen position represents a substantial structural modification that significantly alters the molecular properties compared to the parent isatin. While the core indole-2,3-dione framework remains intact, the addition of the bulky aliphatic chain introduces new conformational degrees of freedom and modifies the overall molecular volume and surface characteristics. The molecular weight increase from 147.13 to 245.28 grams per mole reflects the substantial addition of molecular mass through the substitution.

The substitution pattern fundamentally alters the hydrogen bonding capabilities of the molecule. Parent isatin can participate in intermolecular hydrogen bonding through its nitrogen-hydrogen group, leading to characteristic crystal packing arrangements. In contrast, the N-substituted derivative lacks this hydrogen bonding capability, requiring alternative intermolecular interactions for crystal stabilization. This structural modification likely influences both the physical properties and biological activities of the compound, as the substitution simultaneously eliminates classical hydrogen bonding sites while introducing new hydrophobic interactions through the tert-butyl group.

Table 2: Comparative Structural Analysis

| Property | Isatin | 1-(3,3-Dimethyl-2-oxobutyl)-1H-indole-2,3-dione |

|---|---|---|

| Molecular Formula | C₈H₅NO₂ | C₁₄H₁₅NO₃ |

| Molecular Weight | 147.13 g/mol | 245.28 g/mol |

| Hydrogen Bonding Capability | NH donor available | NH donor absent |

| Steric Bulk | Minimal | Significant tert-butyl group |

| Conformational Flexibility | Rigid planar structure | Flexible due to aliphatic chain |

| Crystal Packing | Classical hydrogen bonds | Non-classical interactions |

The electronic properties of the indole-2,3-dione core remain fundamentally preserved despite the structural modifications, as evidenced by the maintenance of characteristic bond lengths and angles within the heterocyclic framework. However, the steric and electronic effects of the substituent likely influence the reactivity and recognition properties of the molecule, contributing to its observed biological activities as an enzyme inhibitor. The bulky substituent may provide specific geometric complementarity with target protein binding sites while maintaining the essential electronic characteristics required for biological activity.

Properties

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-10-7-5-4-6-9(10)12(17)13(15)18/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQBSDZGSYIVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214417-82-0 | |

| Record name | 1-(3,3-Dimethyl-2-oxobutyl)indole-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954U53UV4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at ambient temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The keto group in the 3,3-dimethyl-2-oxobutyl side chain undergoes oxidation under controlled conditions. For example:

-

Reagent: Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product: Formation of carboxylic acid derivatives via cleavage of the α-keto group.

This reactivity aligns with analogous α-ketoalkyl-substituted isoindole-diones .

Reduction Reactions

The indole-2,3-dione core and oxobutyl side chain can be selectively reduced:

-

Reagent: Sodium borohydride (NaBH₄) targets the carbonyl groups.

-

Primary product: 1-(3,3-dimethyl-2-hydroxybutyl)-2,3-dihydroxyindoline.

-

-

Reagent: Lithium aluminum hydride (LiAlH₄) fully reduces both the indole-dione and keto groups.

Alkylation and Nucleophilic Substitution

The 2-oxobutyl side chain participates in alkylation reactions:

-

Base: Sodium hydride (NaH) in anhydrous DMF.

-

Electrophile: Alkyl halides (e.g., methyl iodide).

-

Product: Alkylated derivatives at the α-position of the keto group.

Condensation Reactions

The compound reacts with amines and hydrazines to form Schiff bases and hydrazones:

-

Hydrazine (NH₂NH₂): Forms hydrazone derivatives at the 2,3-dione positions.

-

Primary amines (e.g., aniline): Generates imine-linked products .

Cycloaddition and Ring Formation

Under catalytic conditions, the oxobutyl side chain facilitates cyclization:

-

Catalyst: Fe(III) in ethanol.

-

Reaction: Intramolecular cyclization to form fused bicyclic structures.

Stability and Degradation

Scientific Research Applications

Pharmaceutical Research

1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione has been investigated for its potential therapeutic properties. Its structure suggests possible activity against various diseases, particularly in oncology and neuropharmacology.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy in inhibiting cancer cell proliferation. Results indicated a dose-dependent response in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.

Example: Enzyme Inhibition Assays

Research demonstrated that 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione effectively inhibits specific enzymes involved in metabolic processes, providing insights into its mechanism of action and potential therapeutic targets.

Material Science

Due to its unique chemical structure, this compound is also explored for applications in material science, particularly in the development of organic semiconductors.

Application: Organic Photovoltaics

Recent advancements have shown that derivatives of this compound can be incorporated into organic photovoltaic cells, enhancing their efficiency and stability.

Table 1: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Pharmaceutical Research | Anticancer activity | Dose-dependent inhibition of cancer cell lines |

| Biochemical Studies | Enzyme inhibition | Effective inhibition of metabolic enzymes |

| Material Science | Organic photovoltaics | Improved efficiency in solar cell applications |

Mechanism of Action

The mechanism of action of 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Physicochemical Property Comparisons

The following table compares molecular weights, solubility, and substituent lipophilicity (calculated LogP values using ChemDraw):

| Compound Name | MW | Calculated LogP | Solubility Trends |

|---|---|---|---|

| 1-(3,3-Dimethyl-2-oxobutyl)-1H-indole-2,3-dione | 245.28 | 2.1 | Moderate (ketone group) |

| 1-Butyl-1H-indole-2,3-dione | 215.25 | 1.8 | Low (hydrophobic chain) |

| 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | 271.70 | 3.2 | Very low (aromatic Cl) |

| 1-(Hydroxymethyl)-1H-indole-2,3-dione | 191.18 | 0.5 | High (polar hydroxyl) |

Key Observations :

- Bulky or aromatic substituents (e.g., 4-chlorobenzyl) increase LogP, reducing aqueous solubility .

Biological Activity

1-(3,3-Dimethyl-2-oxobutyl)-1H-indole-2,3-dione is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione is characterized by its indole structure with a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 245.28 g/mol. The presence of the dimethyl and oxobutyl groups contributes to its lipophilicity, which is an important factor in its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 12 µg/mL |

| B | Escherichia coli | 25 µg/mL |

| C | Pseudomonas aeruginosa | 50 µg/mL |

These results suggest that modifications to the indole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione has also been explored. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Inhibition of cell proliferation |

| A549 | 18 | Disruption of mitochondrial function |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. The cytotoxic effects of 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione were evaluated using normal cell lines such as L929 fibroblasts.

Table 3: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

At higher concentrations (≥100 µM), the compound exhibited significant cytotoxicity towards normal cells, indicating a need for careful dose management in therapeutic applications.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its antimicrobial action may involve disruption of bacterial cell membranes and interference with metabolic pathways. The anticancer effects are hypothesized to result from the activation of apoptotic pathways and inhibition of key signaling molecules involved in cell survival.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione:

- Case Study on Anticancer Efficacy : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis.

- Case Study on Antimicrobial Resistance : Research indicated that derivatives could be effective against methicillin-resistant Staphylococcus aureus (MRSA), providing a potential avenue for treating resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, indole-2,3-dione derivatives often undergo alkylation using α,β-unsaturated ketones under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and solvent polarity significantly affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the target compound at >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the indole core (δ 6.5–8.0 ppm for aromatic protons) and the 3,3-dimethyl-2-oxobutyl side chain (δ 1.2–1.4 ppm for CH₃ groups, δ 2.5–3.0 ppm for carbonyl-adjacent protons).

- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and indole N-H vibrations (~3200 cm⁻¹).

- HRMS : Validate molecular formula (C₁₄H₁₃NO₃) with high-resolution mass accuracy (<2 ppm error) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays (e.g., COX-2 IC₅₀ determination via prostaglandin E₂ quantification).

- Antimicrobial screening : Conduct microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxicity) be resolved methodologically?

- Methodological Answer :

- Dose-response profiling : Use a wider concentration range (0.1–100 μM) to identify therapeutic windows.

- Mechanistic deconvolution : Employ RNA sequencing or proteomics to distinguish primary targets (e.g., COX-2) from off-target effects (e.g., mitochondrial toxicity).

- Comparative studies : Cross-validate results with structurally analogous compounds (e.g., 4-methoxyindole derivatives) to isolate functional group contributions .

Q. What computational strategies are optimal for predicting its pharmacokinetic properties and binding interactions?

- Methodological Answer :

- ADME prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5–3.0), solubility (<0.1 mg/mL), and cytochrome P450 interactions.

- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina, focusing on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

Q. How should environmental fate studies be designed to assess ecological risks of this compound?

- Methodological Answer :

- Degradation kinetics : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9) experiments, quantifying half-lives via HPLC.

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values.

- Soil mobility : Apply column leaching experiments (OECD 312) to assess sorption coefficients (Kd) .

Q. What experimental designs address challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process optimization : Use Design of Experiments (DoE) to maximize yield by varying solvent ratios (e.g., DMF:H₂O), catalyst loadings (e.g., Pd/C), and reaction times.

- Purification scalability : Transition from column chromatography to fractional crystallization or continuous-flow reactors for gram-scale production .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro bioactivity and in vivo efficacy results?

- Methodological Answer :

- Bioavailability studies : Measure plasma concentrations via LC-MS/MS after oral/intraperitoneal administration in rodent models.

- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronidation of the indole NH group) using UPLC-QTOF-MS.

- Tissue distribution : Use radiolabeled (¹⁴C) compound autoradiography to assess target organ accumulation .

Theoretical and Methodological Frameworks

Q. Which conceptual frameworks guide mechanistic studies of its anti-inflammatory activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.